molecular formula C14H29NO6 B12340975 L-Gluconamide, N-octyl- CAS No. 108032-98-0

L-Gluconamide, N-octyl-

Cat. No.: B12340975
CAS No.: 108032-98-0
M. Wt: 307.38 g/mol
InChI Key: KTMBZDQOFPBYBL-RVMXOQNASA-N
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Description

L-Gluconamide, N-octyl-: is a compound known for its unique properties and applications in various fields. It is a type of gluconamide, which is derived from gluconic acid. The compound is characterized by the presence of an octyl group attached to the nitrogen atom of the gluconamide structure. This modification imparts specific properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Gluconamide, N-octyl- can be synthesized through the interaction of D-glucono-delta-lactone with primary amines in hot methanol. For example, the reaction of D-glucono-delta-lactone with octylamine in hot methanol results in the formation of L-Gluconamide, N-octyl-. The reaction mixture is typically refluxed for about 30 minutes and then cooled to room temperature, leading to the crystallization of the desired product .

Industrial Production Methods: In industrial settings, the production of L-Gluconamide, N-octyl- involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Gluconamide, N-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gluconic acid derivatives, while reduction may yield corresponding alcohols.

Scientific Research Applications

L-Gluconamide, N-octyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Gluconamide, N-octyl- involves its ability to form hydrogels and interact with various molecular targets. The compound’s surfactant properties allow it to stabilize emulsions and modify the viscosity of solutions. In biological systems, it may interact with cell membranes and proteins, influencing their stability and function .

Properties

CAS No.

108032-98-0

Molecular Formula

C14H29NO6

Molecular Weight

307.38 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-N-octylhexanamide

InChI

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m0/s1

InChI Key

KTMBZDQOFPBYBL-RVMXOQNASA-N

Isomeric SMILES

CCCCCCCCNC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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